1,4-Butanediol dimethacrylate

Description

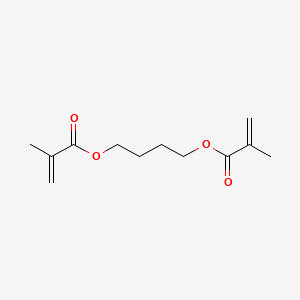

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJWAAUYNWGQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27813-90-7, 28883-57-0 | |

| Record name | 1,4-Butanediol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27813-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28883-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044870 | |

| Record name | Butane-1,4-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Liquid; [HSDB] Colorless liquid; [Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

110 °C @ 3 MM HG | |

| Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.011 @ 25 °C/15.6 °C | |

| Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

2082-81-7 | |

| Record name | Butanediol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane-1,4-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylene dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX6732HE0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

what are the physical properties of 1,4-Butanediol dimethacrylate

An In-Depth Technical Guide to 1,4-Butanediol Dimethacrylate (BDDMA)

Introduction: The Role of BDDMA in Polymer Science

This compound (BDDMA) is a difunctional methacrylic monomer that serves as a cornerstone in the synthesis of crosslinked polymers.[1] Its molecular architecture, featuring a flexible four-carbon diol backbone terminated by two reactive methacrylate groups, makes it an exceptionally versatile crosslinking agent.[2] This structure allows BDDMA to form rigid, three-dimensional polymer networks upon polymerization, a characteristic that is leveraged across a multitude of high-performance applications.[2][3] From enhancing the mechanical durability of dental composites to providing chemical resistance in industrial coatings and adhesives, BDDMA is a critical component for developing materials with tailored physical properties.[3] This guide provides a comprehensive overview of the core physical properties of BDDMA, the causal relationships between these properties and their function, and the practical methodologies for its application.

Core Physical and Chemical Properties

The utility of BDDMA in various scientific and industrial applications is directly governed by its fundamental physical and chemical characteristics. These properties influence its behavior during formulation, polymerization, and the performance of the final material.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₈O₄ | [2] |

| Molecular Weight | 226.27 g/mol | [4] |

| CAS Number | 2082-81-7 | [2][5] |

| Appearance | Clear, colorless to slightly yellow liquid | [5][6] |

| Odor | Slight, ester-like | [7] |

| Density | 1.023 g/mL at 25 °C | [5] |

| Boiling Point | 132-134 °C at 4-5 mmHg (hPa) | [5][8] |

| Melting Point | -23 °C to -117 °C (lit.) | [5][6][8] |

| Refractive Index (n20/D) | 1.456 | [3][5] |

| Viscosity | 5.29 mm²/s; 6.5 mPa·s at 20 °C | [5][7] |

| Water Solubility | 243 mg/L at 20 °C (Moderate) | [5][6] |

| Vapor Pressure | 0.1 Pa at 20 °C; 430 mmHg at 25 °C | [5][6] |

| Flash Point | 113 °C to 139 °C | [6][8] |

| LogP (Octanol/Water) | 3.1 at 20 °C | [5][6] |

Causality and Implications of Key Physical Properties

Understanding the "why" behind the data is critical for effective material design. The physical properties of BDDMA are not merely numbers; they are determinants of its function as a high-performance crosslinking monomer.

-

Low Viscosity and High Solvency : BDDMA's relatively low viscosity is a significant advantage in formulation science.[6] It allows BDDMA to act as a reactive diluent, reducing the viscosity of resin systems to improve handling, wetting of fillers, and ease of application without introducing non-reactive solvents that must be removed later. Its high solvency enables the dissolution of other monomers, initiators, and additives, leading to homogenous formulations.[6]

-

Difunctionality and Crosslinking : The presence of two methacrylate groups is the most critical feature of BDDMA.[1] During free-radical polymerization, both ends of the molecule can react and become incorporated into different growing polymer chains. This creates chemical bridges, or crosslinks, between the chains, transforming what would be a collection of linear polymers (a thermoplastic) into a single, covalently bonded network (a thermoset). This network structure is the source of the enhanced mechanical and chemical properties of the final material.[2]

-

Impact on Mechanical Properties : The formation of a highly crosslinked network directly imparts increased hardness, rigidity, and wear resistance to the resulting polymer.[2][3] This is why BDDMA is a favored component in dental composites, which must withstand significant mechanical stress.[1][3] The flexible butanediol backbone provides a degree of toughness and impact resistance, balancing the rigidity conferred by the high crosslink density.[2]

-

Boiling Point and Volatility : With a high boiling point and low vapor pressure, BDDMA has low volatility.[6] This is crucial for reducing volatile organic compound (VOC) emissions during processing and ensures compositional stability in formulations, particularly in applications like UV-cured coatings and 3D printing resins where the material may be exposed to ambient conditions for extended periods.

Polymerization Workflow and Experimental Protocol

BDDMA is typically polymerized via a free-radical mechanism, which can be initiated by thermal energy, light (photopolymerization), or a redox reaction.[1] Photopolymerization is particularly common in dental and 3D printing applications.[3]

Workflow: Free-Radical Crosslinking Polymerization

The diagram below illustrates the key stages of polymer network formation using BDDMA. The process begins with the generation of free radicals from an initiator, which then attack the methacrylate double bonds, propagating the polymer chains. The difunctional nature of BDDMA ensures that these chains are interconnected into a stable 3D network.

Caption: Workflow for the photopolymerization of BDDMA.

Protocol: Example Photopolymerization of a BDDMA-Based Resin

This protocol describes a self-validating system for creating a crosslinked polymer, typical for dental resin or photopolymer applications. The causality behind each step is explained.

-

Formulation Preparation:

-

Action: In an amber glass vial to protect from ambient light, combine 99% (w/w) this compound (BDDMA) with 1% (w/w) of a suitable photoinitiator system (e.g., 0.5% camphorquinone and 0.5% ethyl-4-(dimethylamino)benzoate).

-

Causality: BDDMA is the monomer that will form the polymer network. The photoinitiator system is essential; camphorquinone absorbs light energy (typically blue light, ~470 nm) to become excited, and the co-initiator (amine) donates a hydrogen atom to create the highly reactive free radicals that start the polymerization.[1]

-

-

Homogenization:

-

Action: Gently mix the formulation using a magnetic stirrer or vortex mixer in a dark environment until the photoinitiator is fully dissolved and the solution is homogenous. Avoid introducing air bubbles.

-

Causality: A homogenous mixture ensures that initiation and subsequent polymerization will occur uniformly throughout the material, preventing the formation of weak spots or areas with uncured monomer. Oxygen from air bubbles can inhibit free-radical polymerization, so its exclusion is critical for achieving a complete cure.

-

-

Application and Curing:

-

Action: Dispense the resin into a mold or onto a substrate. Expose the resin to a high-intensity light source of the appropriate wavelength (e.g., a dental curing light or a UV LED lamp) for a specified duration (e.g., 20-60 seconds).

-

Causality: The light energy activates the photoinitiator, triggering the rapid conversion of the liquid monomer into a solid, crosslinked polymer. The cure depth and time depend on the light intensity and the opacity of the formulation.

-

-

Validation of Cure:

-

Action: After curing, test the surface hardness using a durometer or a scratch test. The surface should be hard and tack-free.

-

Causality: A tack-free surface indicates that the polymerization at the air-interface, where oxygen inhibition is highest, has proceeded sufficiently. A consistent hardness reading confirms a successful and uniform crosslinking process throughout the bulk material.

-

-

Storage Considerations:

-

Action: Store the unpolymerized monomer, which contains an inhibitor like 4-Methoxyphenol (MEHQ), in a cool, dark, and dry place (2-8°C is often recommended).[3][8]

-

Causality: The inhibitor prevents spontaneous polymerization caused by exposure to heat, light, or contaminants during storage, ensuring the monomer's stability and reactivity for its intended use.[3][9]

-

Authoritative Grounding and Safety

BDDMA is a widely used industrial chemical with a well-characterized safety profile. It is considered a moderate skin sensitizer and may cause an allergic skin reaction.[6] It can also cause skin and serious eye irritation.[10][11] Therefore, proper handling is essential.

-

Personal Protective Equipment (PPE): Always use nitrile gloves, safety glasses with side-shields, and a lab coat when handling BDDMA.[6][10]

-

Ventilation: Work in a well-ventilated area to avoid inhaling vapors.[10]

-

Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place away from light and heat to prevent premature polymerization.[8][10]

Conclusion

This compound's value as a polymer building block is firmly rooted in its physical properties. Its low viscosity, low volatility, and, most importantly, its difunctional nature enable the creation of robust, highly crosslinked materials. By understanding the direct relationship between its molecular structure and its macroscopic function, researchers and developers can effectively harness BDDMA to engineer advanced polymers for demanding applications in medicine, dentistry, and industry.

References

-

BDDMA (this compound) . Ataman Kimya. [Link]

-

Butanediol dimethacrylate | C12H18O4 | CID 16387 . PubChem. [Link]

-

1,4-butane diol dimethacrylate, 2082-81-7 . The Good Scents Company. [Link]

-

This compound | Solubility of Things . Solubility of Things. [Link]

-

1,4-Butanedioldimethacrylate BDDMA . Fushun Donglian Anxin Chemical Co.,Ltd. [Link]

-

1,4-butanediol-dimethacrylate (BDDMA) (CAS 2082-81-7) . LOFRA Chemicals. [Link]

Sources

- 1. This compound | 2082-81-7 | Benchchem [benchchem.com]

- 2. 1,4-butanediol-dimethacrylate (BDDMA) (CAS 2082-81-7) [lofrachemicals.com]

- 3. polysciences.com [polysciences.com]

- 4. Butanediol dimethacrylate | C12H18O4 | CID 16387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2082-81-7 [chemicalbook.com]

- 6. arkema.com [arkema.com]

- 7. 1,4-Butanedioldimethacrylate BDDMA [anxinchem.com.cn]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. 1,4-butane diol dimethacrylate, 2082-81-7 [thegoodscentscompany.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide to 1,4-Butanediol Dimethacrylate (BDDMA)

Executive Summary

1,4-Butanediol dimethacrylate (BDDMA) is a difunctional monomer renowned for its role as a high-performance crosslinking agent in free-radical polymerization. Its molecular architecture, consisting of a flexible four-carbon diol linker capped by two rigid methacrylate groups, imparts a unique combination of properties to the resulting polymer networks. This structure provides a balance of toughness, derived from the alkyl chain, and high crosslink density, which ensures superior mechanical strength, thermal stability, and chemical resistance. These attributes have made BDDMA an indispensable component in demanding applications, including dental restorative composites, high-performance adhesives and sealants, and advanced biomaterials for tissue engineering. This guide provides a comprehensive technical overview of BDDMA's chemical structure, physicochemical properties, synthesis, polymerization mechanisms, and key applications, intended for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Identification

The fundamental efficacy of BDDMA as a crosslinking agent is derived directly from its molecular structure. It features two terminal methacrylate functional groups, which are the sites of polymerization, separated by a linear, four-carbon butane chain.

Caption: Chemical Structure of this compound.

-

IUPAC Name: 4-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate[1]

-

Alternate IUPAC Name: butane-1,4-diyl bis(2-methylacrylate)[2]

-

Synonyms: BDDMA, Butylene dimethacrylate, Tetramethylene dimethacrylate[1][4]

Physicochemical and Spectroscopic Characterization

The physical properties of BDDMA, particularly its low viscosity relative to other dimethacrylate monomers like Bis-GMA, are critical for formulating processable resins with high filler loads, as is common in dental composites.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 226.27 g/mol | [2][3] |

| Appearance | Clear, colorless to slightly yellowish liquid | [3][5] |

| Density | ~1.023 g/mL at 25 °C | [3] |

| Boiling Point | 132-134 °C at 4 mmHg (5.3 hPa) | [2][3] |

| Melting Point | -23 °C (lit.) | [6] |

| Refractive Index (n20/D) | ~1.456 (lit.) | [3] |

| Viscosity | ~6.5 mPa·s at 20 °C | [5] |

| Water Solubility | 243 mg/L at 20 °C | [6] |

| Flash Point | 113 °C (closed cup) | [2] |

Spectroscopic Analysis

Spectroscopic analysis confirms the molecular structure of BDDMA and is a primary tool for quality control and reaction monitoring.

3.2.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of BDDMA provides distinct signals corresponding to the different proton environments in the molecule.

-

δ ~6.1 ppm & 5.5 ppm (s, 2H each): These two singlets are characteristic of the two non-equivalent vinylic protons (=CH₂) on each methacrylate group.

-

δ ~4.1 ppm (t, 4H): This triplet corresponds to the four protons on the carbons adjacent to the ester oxygen atoms (-O-CH₂-), deshielded by the electronegative oxygen.

-

δ ~1.9 ppm (s, 6H): This sharp singlet represents the six protons of the two methyl groups (-CH₃) attached to the double bond.

-

δ ~1.7 ppm (m, 4H): This multiplet arises from the four protons of the two central methylene groups in the butanediol chain (-CH₂-CH₂-), which are least affected by the electron-withdrawing ester groups.

3.2.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation by identifying the unique carbon environments.

-

δ ~167 ppm: Carbonyl carbon (C=O) of the ester group.

-

δ ~136 ppm: Quaternary carbon of the double bond (=C(CH₃)-).

-

δ ~125 ppm: Methylene carbon of the double bond (=CH₂).

-

δ ~64 ppm: Methylene carbons adjacent to the ester oxygen (-O-CH₂-).

-

δ ~25 ppm: Central methylene carbons of the butanediol chain (-CH₂-CH₂-).

-

δ ~18 ppm: Methyl carbon (-CH₃).

3.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is invaluable for monitoring the polymerization of BDDMA, as the disappearance of specific peaks indicates the consumption of methacrylate groups.

-

~2960 cm⁻¹: C-H stretching (alkane).

-

~1720 cm⁻¹: Strong C=O stretching of the ester group. This is a key peak for identification.[7]

-

~1636 cm⁻¹: C=C stretching of the methacrylate vinyl group. The decrease in this peak's intensity is used to quantify the degree of conversion during polymerization.[7]

-

~1160 cm⁻¹: C-O stretching of the ester linkage.

Synthesis Pathway: Transesterification

BDDMA is commercially synthesized via transesterification. This method is favored for its efficiency and high purity yields. The most common industrial process involves the reaction of methyl methacrylate with 1,4-butanediol.[8]

The reaction is driven to completion by removing the methanol byproduct through distillation. An organotin catalyst, such as dibutyltin dilaurate, is typically employed to accelerate the reaction.[9] A polymerization inhibitor, like the monomethyl ether of hydroquinone (MEHQ), is crucial to prevent premature polymerization of the monomer at elevated reaction temperatures.

Reaction Mechanism

The organotin catalyst acts as a Lewis acid, activating the carbonyl group of methyl methacrylate and facilitating nucleophilic attack by the hydroxyl groups of 1,4-butanediol.

// Nodes Reactants [label="1,4-Butanediol + Methyl Methacrylate"]; Catalyst [label="Organotin Catalyst\n(e.g., Dibutyltin dilaurate)", shape=ellipse, fillcolor="#FBBC05"]; Activated_Complex [label="Activated Intermediate\n(Catalyst coordinates with Butanediol)"]; Nucleophilic_Attack [label="Nucleophilic Attack\non Methyl Methacrylate"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate Forms"]; Elimination [label="Methanol (CH₃OH)\n is Eliminated"]; Monoester [label="1-hydroxy-4-(methacryloyloxy)butane\n(Mono-substituted intermediate)"]; Repeat_Cycle [label="Second Hydroxyl Group Reacts\n(Steps repeat on other side)"]; Product [label="this compound (BDDMA)", fillcolor="#34A853"];

// Edges Reactants -> Activated_Complex [label="+ Catalyst"]; Catalyst -> Activated_Complex [style=dashed]; Activated_Complex -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Elimination; Elimination -> Monoester; Monoester -> Repeat_Cycle; Repeat_Cycle -> Product; } ends_dot

Caption: Catalytic cycle for BDDMA synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established industrial methods described in patent literature.[9]

-

Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a distillation column connected to a condenser and receiving flask.

-

Charge Reactants: To the flask, add 1,4-butanediol (90.1 g, 1.0 mol) and methyl methacrylate (400.5 g, 4.0 mol), corresponding to a molar ratio of 4:1 to favor the forward reaction.

-

Add Catalyst and Inhibitor: Introduce the organotin catalyst (e.g., dibutyltin dilaurate, 2.5 g, ~0.5% of total reactant mass) and a polymerization inhibitor (e.g., MEHQ, 0.25 g, ~0.05% of total reactant mass).

-

Reaction: Begin stirring and heat the mixture. The goal is to maintain a pot temperature of 110-130 °C. The overhead temperature at the top of the distillation column should stabilize around 64-65 °C as the methanol-methyl methacrylate azeotrope distills off.

-

Monitoring: Continue the reaction, collecting the distillate. The reaction is considered complete when methanol is no longer produced, which can be monitored by the volume of distillate collected or by GC analysis of reaction aliquots.

-

Purification: After cooling, transfer the reaction mixture to a vacuum distillation apparatus.

-

First, remove the excess methyl methacrylate under reduced pressure.

-

Next, increase the vacuum and temperature to distill the pure this compound product, leaving the catalyst, inhibitor, and heavier byproducts in the distillation pot. The product typically distills at 132-134 °C under a vacuum of 4 mmHg.

-

Polymerization and Crosslinking Mechanism

BDDMA undergoes free-radical polymerization. Its difunctional nature is the key to its function; each methacrylate group can participate in a growing polymer chain. When both ends of a BDDMA molecule are incorporated into different chains, a covalent crosslink is formed, transitioning the system from a viscous liquid of individual polymer chains into a solid, three-dimensional network.

Photoinitiation in Dental Resins

In typical dental applications, polymerization is initiated by visible blue light (450-490 nm). A photoinitiator system, commonly composed of camphorquinone (CQ) and a tertiary amine co-initiator (e.g., 2-(Dimethylamino)ethyl methacrylate, DMAEMA), is used.[3][10]

-

Activation: CQ absorbs a photon of blue light, promoting it to an excited triplet state (CQ*).

-

Exciplex Formation: The excited CQ* forms a transient complex (exciplex) with the tertiary amine.

-

Radical Generation: Within the exciplex, an electron transfer occurs from the amine to CQ*, followed by a proton transfer. This process regenerates the ground-state CQ and produces a highly reactive aminoalkyl radical, which initiates the polymerization.[1][3]

Caption: Free-radical polymerization and crosslinking with BDDMA.

Experimental Protocol: Photopolymerization of a BDDMA-Based Dental Resin

This protocol describes the formulation of a simplified experimental dental composite to demonstrate the role of BDDMA.

-

Matrix Preparation: In a light-proof container, create a monomer matrix. A common base for dental composites is a mixture of Bisphenol A glycerylate dimethacrylate (Bis-GMA) and a less viscous diluent monomer. For this example, we will use BDDMA as the primary diluent.

-

Bis-GMA: 60% by weight

-

BDDMA: 40% by weight

-

-

Initiator System Addition: To the monomer matrix, add the photoinitiator system.[11]

-

Camphorquinone (CQ): 0.4% by weight of the monomer matrix.

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA): 0.9% by weight of the monomer matrix.

-

Add a stabilizer such as Butylated hydroxytoluene (BHT) at 0.1 wt% to improve shelf life.[11]

-

-

Homogenization: Mix thoroughly in the dark (e.g., using a magnetic stirrer or a dual asymmetric centrifuge) until a homogenous, clear solution is obtained.[12]

-

Filler Incorporation (Optional): To create a composite, add silanized inorganic fillers (e.g., a mix of barium glass and nano-silica) up to 75% by weight.[12] Mix until the filler is uniformly dispersed.

-

Curing: Place a 2 mm thick sample of the resin into a mold. Irradiate with a dental curing light (wavelength ~470 nm, intensity >600 mW/cm²) for 20-40 seconds.[11]

-

Analysis: The degree of conversion can be determined using FTIR by monitoring the reduction in the C=C peak area at ~1636 cm⁻¹. Mechanical properties like flexural strength can be tested according to ISO standards.

Structure-Property Relationships in Polymer Networks

The final properties of a BDDMA-crosslinked polymer are a direct consequence of its molecular structure:

-

Crosslink Density and Hardness: As a difunctional monomer, BDDMA creates a high density of crosslinks. This results in a rigid, hard polymer network with excellent resistance to wear and deformation, a critical requirement for dental fillings.[4]

-

Flexibility and Toughness: The linear four-carbon alkyl chain between the methacrylate groups provides a degree of rotational freedom and flexibility to the polymer network. This helps to absorb and dissipate energy, improving the material's toughness and impact resistance compared to crosslinkers with more rigid backbones.[13]

-

Low Viscosity and High Filler Loading: BDDMA's relatively low molecular weight and flexible chain result in lower viscosity compared to larger dimethacrylates like Bis-GMA. This allows for the incorporation of a higher percentage of inorganic fillers in composite formulations, which in turn reduces polymerization shrinkage and enhances mechanical properties.

Key Applications

The advantageous properties of BDDMA have led to its widespread use in several high-performance fields:

-

Dental Resins and Composites: BDDMA is a cornerstone of modern restorative dentistry. It is used as a reactive diluent and crosslinker in dental composites, adhesives, and sealants to improve handling, reduce shrinkage, and enhance mechanical durability.[4][9]

-

Adhesives and Sealants: Its ability to form strong, chemically resistant networks makes it an ideal crosslinker for industrial adhesives and sealants that require high bond strength and environmental stability.

-

Biomaterials and Tissue Engineering: BDDMA is used to fabricate hydrogels and porous scaffolds for tissue engineering. The crosslinked network can be tailored to achieve specific mechanical properties and degradation profiles suitable for supporting cell growth.

-

Coatings and Inks: In UV-curable coatings and inks, BDDMA provides rapid curing, high hardness, and excellent scratch and chemical resistance.

Safety and Handling

BDDMA is a moderate skin sensitizer and requires appropriate handling procedures.[6]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool (2-8 °C is often recommended), dark, and dry place, away from sources of heat or light that could initiate polymerization.[2][5] Ensure the container is tightly sealed and contains a polymerization inhibitor.

References

-

Taylor & Francis. (n.d.). Camphorquinone – Knowledge and References. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). Butanediol dimethacrylate. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Al-Shammari, F. M., et al. (2018). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. Journal of Functional Biomaterials. Retrieved January 3, 2026, from [Link]

-

Ataman Kimya. (n.d.). BDDMA (this compound). Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). CN102030641B - Method for preparing this compound.

-

ResearchGate. (n.d.). Fig.9 Acrylated butanediol FTIR. Retrieved January 3, 2026, from [Link]

-

LOFRA Chemicals. (n.d.). 1,4-butanediol-dimethacrylate (BDDMA) (CAS 2082-81-7). Retrieved January 3, 2026, from [Link]

-

Dormer Laboratories Inc. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

Pocket Dentistry. (2017, November 23). Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios. Retrieved January 3, 2026, from [Link]

-

Fushun Donglian Anxin Chemical Co.,Ltd. (n.d.). 1,4-Butanedioldimethacrylate BDDMA. Retrieved January 3, 2026, from [Link]

-

Huidziekten.nl. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

Ataman Kimya. (n.d.). BDDMA (this compound). Retrieved January 3, 2026, from [Link]

-

MDPI. (n.d.). The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. Polymers. Retrieved January 3, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,4-Butylene glycol dimethacrylate. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

-

Stansbury, J. W. (2000). Curing dental resins and composites by photopolymerization. Journal of esthetic dentistry. Retrieved January 3, 2026, from [Link]

Sources

- 1. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longchangchemical.com [longchangchemical.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. youtube.com [youtube.com]

- 5. This compound | Semantic Scholar [semanticscholar.org]

- 6. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN102030641B - Method for preparing this compound - Google Patents [patents.google.com]

- 10. Curing dental resins and composites by photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Butanediol Dimethacrylate

Abstract

1,4-Butanediol dimethacrylate (BPDM) is a crucial difunctional monomer widely utilized as a crosslinking agent in the synthesis of polymers for diverse applications, including dental materials, adhesives, coatings, and 3D printing resins.[1] Its bifunctional nature, stemming from two methacrylate groups, allows it to form robust polymer networks with tailored properties.[2] This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for BPDM, tailored for researchers, scientists, and professionals in drug development and polymer chemistry. The document emphasizes the underlying chemical principles, offers detailed experimental protocols, and discusses critical process parameters that influence yield and purity.

Introduction: The Significance of this compound

This compound (BPDM), with the chemical formula C12H18O4, is a key intermediate in the chemical industry.[3] It serves as a building block for creating crosslinked polymers with enhanced mechanical strength, thermal stability, and chemical resistance. Its low viscosity and high solvency make it a valuable component in various polymer formulations.[2] Applications are extensive and include its use in the production of plastics, solvents, electronic chemicals, and elastic fibers. BPDM is a critical crosslinking agent in injection molding, rubber manufacturing, and for optical plastics.[4] Furthermore, it is a component in the formulation of reactive adhesives, sealants, and as a modifier in plastics and rubbers.

Synthesis of this compound: Core Methodologies

The synthesis of BPDM is primarily achieved through two main esterification routes: direct esterification of 1,4-butanediol with methacrylic acid and transesterification of 1,4-butanediol with methyl methacrylate. The choice of method often depends on factors such as raw material availability, desired purity, and process economics.

Direct Esterification: A Stoichiometric Approach

Direct esterification involves the reaction of 1,4-butanediol with methacrylic acid, typically in the presence of an acid catalyst.[2] This is a reversible reaction, and to drive the equilibrium towards the formation of the diester, the water produced during the reaction must be continuously removed.[2][5]

Causality Behind Experimental Choices:

-

Reactants: 1,4-butanediol and methacrylic acid are the fundamental building blocks. Using an excess of the diol can favor the formation of the monoester, so careful control of stoichiometry is crucial for maximizing the yield of the desired dimethacrylate.[5]

-

Catalyst: Acidic catalysts such as p-toluenesulfonic acid (PTSA), sulfuric acid, or methanesulfonic acid are commonly employed to protonate the carbonyl oxygen of the methacrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of 1,4-butanediol.[2][5]

-

Water Removal: The use of a water-entraining solvent like cyclohexane or toluene in conjunction with a Dean-Stark apparatus is a field-proven technique to azeotropically remove water, thereby shifting the reaction equilibrium to favor product formation.[2][5][6] Molecular sieves can also be used as desiccants.[2]

-

Polymerization Inhibitor: Methacrylates are prone to polymerization at elevated temperatures. Therefore, the addition of a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), is essential to prevent the undesired polymerization of the reactant and product.[5][6]

-

Temperature: The reaction is typically conducted at temperatures between 80°C and 140°C to achieve a reasonable reaction rate without promoting significant side reactions or polymerization.[2][5]

Experimental Protocol: Direct Esterification of 1,4-Butanediol

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a temperature probe.

-

Charging Reactants: To the flask, add 1,4-butanediol (1.0 mole), methacrylic acid (2.2 moles, a slight excess to ensure complete conversion of the diol), p-toluenesulfonic acid (0.02 moles), hydroquinone (0.1% by weight of methacrylic acid), and cyclohexane (as the azeotropic solvent).[2][6]

-

Reaction: Heat the mixture to reflux (typically 85-125°C).[6] Continuously remove the water that collects in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water is no longer being formed. The acid value of the reaction mixture can also be measured to determine the consumption of methacrylic acid.[6]

-

Work-up: After cooling, the reaction mixture is typically washed with a dilute sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine to remove any remaining aqueous impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate.

Transesterification: An Alternative Pathway

Transesterification offers an alternative route using methyl methacrylate as the methacrylate source. This method involves an ester exchange reaction with 1,4-butanediol, catalyzed by an organometallic compound or a strong base.[4][6]

Causality Behind Experimental Choices:

-

Reactants: 1,4-butanediol and methyl methacrylate are the starting materials.[6] The removal of the methanol byproduct is necessary to drive the reaction forward.

-

Catalyst: Organic tin catalysts, such as dibutyltin dilaurate, are highly effective for this transformation.[4][6] They offer high catalytic efficiency under mild conditions.[4]

-

Reaction Distillation: A key feature of this process is the use of reactive distillation.[4][6] This technique combines reaction and separation in a single unit, where the more volatile methanol is continuously removed from the reaction mixture, thus driving the equilibrium towards the product.

-

Polymerization Inhibitor: As with direct esterification, a polymerization inhibitor is crucial. A composite inhibitor system may be used for enhanced stability at higher temperatures.[4][6]

Experimental Protocol: Transesterification Synthesis of BPDM

-

Reactor Setup: A reaction distillation column is charged with 1,4-butanediol, methyl methacrylate, an organotin catalyst, and a composite polymerization inhibitor.[4][6]

-

Reaction and Distillation: The mixture is heated. As the reaction proceeds, methanol is formed and, being the most volatile component, moves up the distillation column and is removed.

-

Monitoring: The reaction can be monitored by analyzing the composition of the distillate and the reaction pot using gas chromatography (GC).[4]

-

Purification: Once the reaction is complete, the excess methyl methacrylate is removed by distillation. The final product is then purified by vacuum distillation to separate it from the catalyst, inhibitor, and any high-boiling point byproducts.[4]

Purification of this compound: Achieving High Purity

The purification of BPDM is critical to remove unreacted starting materials, catalysts, inhibitors, and any byproducts. High purity is especially important for applications in biomedical devices and advanced materials.

Neutralization and Washing

For the direct esterification product, the first step is to neutralize the acidic catalyst. This is typically done by washing the crude product with a weak base, such as a sodium bicarbonate or sodium carbonate solution.[7] This is followed by washing with water or brine to remove any residual salts and water-soluble impurities.

Distillation

Vacuum distillation is the most common method for purifying BPDM. Due to its relatively high boiling point (132-134°C at 5 hPa), distillation under reduced pressure is necessary to prevent thermal degradation and polymerization.[8]

Key Parameters for Distillation:

| Parameter | Recommended Value/Condition | Rationale |

| Pressure | < 10 mmHg | Lowers the boiling point to prevent thermal decomposition and polymerization. |

| Temperature | As low as feasible for distillation | Minimizes the risk of polymerization. |

| Inhibitor | Addition of a fresh inhibitor | Ensures stability during the heating process. |

Chromatographic Methods

For achieving very high purity, chromatographic techniques can be employed. While not typically used for bulk industrial production, methods like column chromatography are valuable for laboratory-scale purification, especially for applications requiring exacting purity standards.

-

Column Chromatography: Using a silica gel stationary phase with a non-polar eluent (e.g., a hexane/ethyl acetate mixture) can effectively separate BPDM from more polar impurities.[9]

-

Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis of purity and to determine the optimal solvent system for column chromatography.[10]

Analytical Characterization and Quality Control

To ensure the synthesized BPDM meets the required specifications, a suite of analytical techniques is employed.

-

Gas Chromatography (GC): GC is a powerful tool for determining the purity of BPDM and quantifying any residual starting materials or byproducts.[4][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the BPDM molecule, such as the ester carbonyl (C=O) and vinyl (C=C) stretches.[13][14]

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: It may cause an allergic skin reaction.[15] It is also toxic to aquatic life.[15]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses with side-shields, nitrile rubber gloves, and long-sleeved clothing, should be worn when handling this chemical.[15]

-

Storage and Stability: BPDM should be stored in a cool, well-ventilated area, away from heat and light, which can induce polymerization. The presence of an inhibitor is crucial for long-term stability.

Visualizing the Workflow

Diagram of Direct Esterification Workflow

Caption: Workflow for the synthesis of BPDM via direct esterification.

Diagram of Purification Logic

Caption: Logical steps in the purification of crude BPDM.

Conclusion

The synthesis and purification of this compound are well-established processes that are fundamental to the production of a wide range of polymeric materials. A thorough understanding of the underlying chemical principles of esterification and the practical aspects of reaction control and purification is paramount for achieving high yields of a pure product. The choice between direct esterification and transesterification will depend on specific laboratory or industrial capabilities and economic considerations. For all synthesis routes, careful control of reaction conditions, effective removal of byproducts, and appropriate stabilization against premature polymerization are the cornerstones of a successful and reproducible process. The analytical techniques outlined provide a robust framework for quality control, ensuring the final product meets the stringent requirements for its intended applications.

References

- Arkema. (2014, December 15). GPS Safety Summary this compound.

- Ataman Kimya. BDDMA (this compound).

- ChemicalBook. This compound synthesis.

- ChemicalBook. (2025, November 8). This compound - Safety Data Sheet.

- Benchchem. This compound | 2082-81-7.

- Sigma-Aldrich. (2025, August 8). SAFETY DATA SHEET - this compound.

- Google Patents. US5637760A - Preparation of 1,4-butanediol mono(meth)acrylate by esterification of (meth)acrylic acid with 1,4-butanediol, in which an aqueous solution of unconverted 1,4-butanediol is obtained.

- Benes, M. J., Horák, D., & Svec, F. (2005). Methacrylate-based chromatographic media. Journal of Separation Science, 28(15), 1855-1875.

- PubMed. Analysis and Purification of 2-hydroxyethyl Methacrylate by Means of Thin-Layer Chromatography.

- Google Patents. CN102030641B - Method for preparing this compound.

- Google Patents. CN101462955A - Method for preparing 1,4-butanediol diacrylate.

- ChemicalBook. This compound(2082-81-7) 1H NMR spectrum.

- SpectraBase. 1,4-Butanediol diacrylate - Optional[FTIR] - Spectrum.

- Polysciences, Inc. This compound, min. 90%.

- ResearchGate. FT-IR spectrum of: 1,4 butanediol (a), Pripol 2033 (b), PBS : DLS 70.

- Rasayan Journal of Chemistry. (2018, May 1). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG.

- Matyjaszewski Polymer Group - Carnegie Mellon University. Methacrylates.

Sources

- 1. polysciences.com [polysciences.com]

- 2. This compound | 2082-81-7 | Benchchem [benchchem.com]

- 3. talentchemicals.com [talentchemicals.com]

- 4. CN102030641B - Method for preparing this compound - Google Patents [patents.google.com]

- 5. US5637760A - Preparation of 1,4-butanediol mono(meth)acrylate by esterification of (meth)acrylic acid with 1,4-butanediol, in which an aqueous solution of unconverted 1,4-butanediol is obtained - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN101462955A - Method for preparing 1,4-butanediol diacrylate - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 10. Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography [pubmed.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. This compound(2082-81-7) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. arkema.com [arkema.com]

An In-Depth Technical Guide to 1,4-Butanediol Dimethacrylate: From Synthesis to Advanced Applications

This guide provides a comprehensive technical overview of 1,4-Butanediol dimethacrylate (BDDMA), a key difunctional monomer, for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, polymerization mechanisms, and critical applications, with a focus on the scientific principles that underpin its use.

Section 1: Core Properties of this compound

This compound is a difunctional methacrylic monomer that serves as an essential crosslinking agent in the formation of polymer networks.[1][2] Its properties, such as low viscosity and high solvency, make it a versatile component in a wide array of formulations.[3]

| Property | Value | Source(s) |

| CAS Number | 2082-81-7 | |

| Molecular Weight | 226.27 g/mol | |

| Molecular Formula | C₁₂H₁₈O₄ | |

| Appearance | Colorless to slightly yellowish liquid | |

| Density | 1.023 g/mL at 25 °C | |

| Boiling Point | 132-134 °C at 4 mmHg | |

| Solubility | Sparingly soluble in water; miscible with common organic solvents |

Section 2: Synthesis and Polymerization

The synthesis and subsequent polymerization of BDDMA are fundamental to its application. Understanding these processes allows for the precise control of the final polymer's properties.

Synthesis of this compound

The industrial synthesis of BDDMA is typically achieved through an esterification reaction. Two common methods are direct esterification and transesterification.

Direct Esterification: This process involves the reaction of methacrylic acid with 1,4-butanediol, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[4] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the BDDMA product.[4]

Transesterification: A widely used industrial method involves the reaction of methyl methacrylate with 1,4-butanediol.[5] This process is often catalyzed by organotin compounds and is carried out in a reactive distillation setup to continuously remove the methanol byproduct, thus driving the reaction to completion.[5] The use of a polymerization inhibitor is essential during synthesis to prevent the premature polymerization of the monomer at elevated temperatures.[5]

Caption: Transesterification synthesis of this compound.

Free-Radical Polymerization of BDDMA

BDDMA's utility stems from the presence of two methacrylate functional groups, which readily undergo free-radical polymerization. This process transforms the liquid monomer into a solid, crosslinked polymer network.

The polymerization process consists of three main stages:

-

Initiation: A free-radical initiator, such as benzoyl peroxide or camphorquinone (for photopolymerization), is decomposed by heat or light to generate initial free radicals. These highly reactive species then react with a BDDMA molecule to form a monomer radical.

-

Propagation: The newly formed monomer radical adds to another BDDMA molecule, propagating the polymer chain. As BDDMA is difunctional, the growing chain can react with a methacrylate group on another polymer chain, leading to the formation of crosslinks.

-

Termination: The polymerization process ceases when two growing radical chains react with each other, either by combination or disproportionation, resulting in a stable, non-reactive polymer chain.

Caption: Free-radical polymerization of this compound.

Section 3: Applications in Research and Development

BDDMA's ability to form robust, crosslinked polymers makes it invaluable in several areas of research and drug development.

Dental Composites and Adhesives

BDDMA is a common component in dental restorative materials due to the excellent mechanical properties it imparts to the final composite.[1] It acts as a crosslinking agent, enhancing the hardness and wear resistance of dental fillings and adhesives.[1]

Experimental Protocol: Preparation of a Model Dental Composite

This protocol outlines the preparation of a simplified, experimental dental composite resin.

-

Resin Matrix Preparation:

-

In a light-protected vessel, combine Bisphenol A glycidyl methacrylate (Bis-GMA) and Urethane dimethacrylate (UDMA) in a 1:1 weight ratio.

-

Add this compound (BDDMA) as a reactive diluent and crosslinker, typically at 10-20 wt% of the total resin mixture.

-

Incorporate a photoinitiator system, such as camphorquinone (0.5 wt%) and an amine accelerator (e.g., ethyl 4-(dimethylamino)benzoate, 1 wt%).

-

Mix thoroughly in the dark until a homogenous, light-sensitive resin matrix is obtained.

-

-

Filler Incorporation:

-

Silanized glass or silica fillers are gradually incorporated into the resin matrix using a dental mixing spatula or a dual asymmetric centrifuge mixer. The filler loading is typically in the range of 60-80 wt%.

-

Continue mixing until the filler is uniformly dispersed, and a paste-like consistency is achieved.

-

-

Curing:

-

The composite paste is placed in a mold and light-cured using a dental curing light (blue light, ~470 nm wavelength) for 20-40 seconds, as recommended for the specific photoinitiator system. The light activates the photoinitiator, triggering the free-radical polymerization and hardening of the composite.

-

Bone Cements

In orthopedic applications, BDDMA can be incorporated into acrylic bone cements to improve their mechanical properties. These cements are used to anchor joint prostheses.

Experimental Protocol: Formulation of a BDDMA-Modified Bone Cement

This protocol describes the formulation of a two-component acrylic bone cement.

-

Powder Component:

-

Poly(methyl methacrylate) (PMMA) powder (e.g., 90 wt%)

-

Benzoyl peroxide (initiator, e.g., 2 wt%)

-

Zirconium dioxide or Barium sulfate (radiopacifier, e.g., 8 wt%)

-

-

Liquid Component:

-

Methyl methacrylate (MMA) monomer (e.g., 90 wt%)

-

This compound (BDDMA) (e.g., 9 wt%)

-

N,N-dimethyl-p-toluidine (accelerator, e.g., 1 wt%)

-

Hydroquinone (stabilizer, ~75 ppm)

-

The powder and liquid components are mixed in the operating room to form a dough, which is then applied to the bone and prosthesis. The polymerization begins upon mixing and the cement hardens in situ.

Hydrogels for Drug Delivery and Tissue Engineering

BDDMA can be copolymerized with hydrophilic monomers, such as 2-hydroxyethyl methacrylate (HEMA), to form hydrogels. These are water-swollen polymer networks that are highly biocompatible and can be used as scaffolds for tissue engineering or as matrices for the controlled release of drugs.

Experimental Protocol: Synthesis of a BDDMA-Crosslinked Hydrogel via Photopolymerization

-

Precursor Solution Preparation:

-

Prepare a solution of 2-hydroxyethyl methacrylate (HEMA) in a suitable solvent (e.g., a mixture of water and ethanol).

-

Add this compound (BDDMA) as the crosslinking agent. The concentration of BDDMA will determine the crosslink density and thus the mechanical properties and swelling ratio of the hydrogel (typically 1-5 mol% with respect to HEMA).

-

Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), at a concentration of approximately 0.5 wt%.

-

If for drug delivery, the therapeutic agent can be dissolved or suspended in this precursor solution.

-

-

Polymerization:

-

The precursor solution is poured into a mold of the desired shape.

-

The mold is then exposed to UV light (e.g., at 365 nm) for a sufficient time (typically 5-15 minutes) to ensure complete polymerization.

-

-

Purification:

-

The resulting hydrogel is removed from the mold and washed extensively in deionized water or phosphate-buffered saline (PBS) to remove any unreacted monomers, initiator, or solvent.

-

Section 4: Biocompatibility and Cytotoxicity: A Mechanistic Perspective

While BDDMA-containing polymers are widely used in biomedical applications, it is crucial to understand their interaction with biological systems. Incomplete polymerization can lead to the leaching of residual monomers, which may have cytotoxic effects.

Studies have shown that methacrylate monomers, including BDDMA, can induce cytotoxicity in various cell types. The proposed mechanism often involves the induction of oxidative stress and mitochondrial dysfunction.[5][6] This can lead to a decrease in cellular energy production (ATP synthesis) and the initiation of apoptotic cell death pathways.[5][6]

Caption: Proposed pathway for BDDMA-induced cytotoxicity.

It is imperative for researchers and developers to optimize polymerization conditions to minimize residual monomer content and to conduct thorough biocompatibility testing of any BDDMA-based material intended for clinical use.

References

-

Nocca, G., Martorana, G. E., De Sole, P., De Palma, F., Callà, C., Corsale, P., Antenucci, M., Gambarini, G., & Chimenti, C. (2009). Effects of this compound and urethane dimethacrylate on HL-60 cell metabolism. European Journal of Oral Sciences, 117(2), 175–181. [Link]

-

Nocca, G., et al. (2009). Effects of this compound and urethane dimethacrylate on HL-60 cell metabolism. ResearchGate. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Al-Khouri, H., et al. (2021). Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. Pharmaceuticals, 14(11), 1103. [Link]

-

MDPI. (2021). The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. [Link]

-

Singh, B., & Sharma, S. (2014). Methods of synthesis of hydrogels… A review. International Journal of Polymeric Materials and Polymeric Biomaterials, 63(10), 524-533. [Link]

-

LOFRA Chemicals. (n.d.). 1,4-butanediol-dimethacrylate (BDDMA) (CAS 2082-81-7). [Link]

Sources

- 1. ethz.ch [ethz.ch]

- 2. Dimethyl fumarate attenuates lipopolysaccharide-induced mitochondrial injury by activating Nrf2 pathway in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkema.com [arkema.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN102030641B - Method for preparing this compound - Google Patents [patents.google.com]

- 6. Mitochondrial Signaling Pathways Associated with DNA Damage Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 1,4-Butanediol Dimethacrylate (BDDMA) as a Crosslinking Monomer

An In-depth Technical Guide to the Free Radical Polymerization of 1,4-Butanediol Dimethacrylate

This compound (BDDMA) is a difunctional methacrylic monomer that serves as a critical crosslinking agent in the synthesis of a wide array of polymeric materials.[1] Its molecular structure features two reactive methacrylate groups separated by a flexible four-carbon butanediol chain. This combination of high reactivity and a flexible backbone allows for the formation of densely crosslinked, yet tough, polymer networks.[2] These properties make BDDMA an indispensable component in fields requiring high-performance thermosets, including dental composite resins, adhesives, coatings, and biomaterials for tissue engineering.[2][3]

The transformation of liquid BDDMA into a solid, three-dimensional network is most commonly achieved through free radical polymerization.[1] This chain-growth process is characterized by its rapidity and the complex evolution of material properties as the reaction proceeds.[4] Understanding the intricate mechanism of this polymerization is paramount for researchers and developers to control the final network structure and, consequently, the macroscopic properties of the end material, such as mechanical strength, thermal stability, and chemical resistance.[5] This guide provides a detailed exploration of the core mechanistic steps, kinetic phenomena, and characterization methodologies pertinent to the free radical polymerization of BDDMA.

Part 1: The Core Polymerization Mechanism

Free radical polymerization proceeds via a sequence of elementary steps: initiation, propagation, and termination.[6] The difunctional nature of BDDMA introduces the critical element of crosslinking, which occurs during the propagation phase.

Initiation: The Generation of Active Species

The first step in polymerization is the generation of free radicals from a non-radical initiator molecule. This can be achieved through thermal decomposition or photochemical decomposition (photopolymerization).[7]

-

Thermal Initiation: Initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are commonly used. When heated, the weak covalent bond in these molecules undergoes homolytic cleavage to produce two free radicals.[7][8] For example, the decomposition of BPO produces two benzoyloxy radicals, which can then initiate polymerization.

-

Photoinitiation: In applications like dental composites, polymerization is triggered by visible light.[9] A common photoinitiator system is camphorquinone (CQ) paired with a tertiary amine co-initiator. Upon absorbing light (typically in the blue region, ~470 nm), CQ enters an excited triplet state. The excited CQ then interacts with the amine, abstracting a hydrogen atom to generate a highly reactive alkylamino free radical that initiates the polymerization.[4] This process is favored for its spatial and temporal control over the reaction.

Propagation: Chain Growth and Network Formation

Once an initiating radical (R•) is formed, it attacks the carbon-carbon double bond of a BDDMA monomer, creating a new, larger radical.[10] This new radical then propagates the reaction by adding to another monomer. This process repeats, rapidly increasing the chain length.[11]

Because BDDMA has two methacrylate groups, the propagation phase has two key pathways:

-

Linear Chain Growth: A growing polymer chain adds BDDMA monomers, leaving one methacrylate group on each added unit unreacted and pendant to the main chain.

-

Crosslinking: The pendant methacrylate group on a polymer chain reacts with another growing radical. This step connects two polymer chains, forming a crosslink and marking the beginning of the three-dimensional network structure.[2]

This transition from linear/branched chains to a crosslinked network is a defining feature of dimethacrylate polymerization.

Termination: Deactivation of Growing Chains

The chain reaction eventually ceases through termination steps, where two growing radicals react to form a stable, non-radical species.[12] The primary termination mechanisms are:

-

Combination (or Coupling): Two radical chain ends combine to form a single covalent bond.[6]

-

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in one saturated and one unsaturated polymer chain.[6] For methacrylates, disproportionation is a significant termination pathway.[6]

In densely crosslinked systems like poly(BDDMA), as the network forms and viscosity skyrockets, radicals can become "trapped" in the polymer matrix.[13] This severely restricts their mobility, making bimolecular termination difficult. In such cases, unimolecular termination, where radicals are trapped and isolated until they decay through other means, becomes relevant.[13]

Diagram: Fundamental Steps of BDDMA Free Radical Polymerization

Caption: The three core phases of BDDMA polymerization: Initiation, Propagation, and Termination.

Part 2: Polymerization Kinetics and Network Evolution

The bulk polymerization of dimethacrylates does not follow simple kinetic models due to profound changes in the physical state of the system.

The Gel Effect (Trommsdorff-Norrish Effect)

A hallmark of bulk methacrylate polymerization is autoacceleration, often called the gel effect.[14] As the reaction proceeds, viscosity increases dramatically. While small monomers can still diffuse to growing radical sites, the large, entangled polymer chains cannot easily diffuse toward each other. This significantly reduces the rate of bimolecular termination (kt).[14] Since the overall polymerization rate is inversely proportional to the square root of kt, the rate of reaction sharply increases, leading to a rapid rise in conversion and molecular weight. This phenomenon is critical as it is accompanied by a significant exotherm, which can affect the final material properties.[15]

Gelation and Vitrification

Two critical transitions define the network's evolution:

-

Gelation: This is the point at which a single, macroscopic polymer network molecule is formed, spanning the entire reaction vessel. The system transitions from a viscous liquid to an elastic gel. The conversion at which gelation occurs is influenced by factors like initiator concentration; higher initiation rates lead to shorter primary chains, delaying gelation to a higher conversion.[13]

-

Vitrification: As polymerization continues, the crosslink density increases, raising the glass transition temperature (Tg) of the forming network. Vitrification occurs when the Tg of the network equals the curing temperature.[13] At this point, the system transforms into a glassy solid, and molecular mobility becomes severely restricted. This effectively quenches the reaction, causing it to slow dramatically and leading to incomplete or limiting conversion. Curing at a higher temperature can delay vitrification and result in a higher final monomer conversion.[13]

Network Heterogeneity

The formation of a poly(BDDMA) network is not a uniform process. Instead, it proceeds heterogeneously, with initial polymerization occurring in localized regions to form densely crosslinked microgel domains.[13][16] These domains are rich in polymer, while the surrounding medium is still monomer-rich. As the reaction progresses, these microgels grow and eventually connect, forming the final bulk network. This inherent heterogeneity, with regions of varying crosslink density, profoundly influences the mechanical and thermal properties of the final polymer.[16]

Diagram: Evolution of Poly(BDDMA) Network Structure

Caption: From liquid monomer to a solid, heterogeneous crosslinked polymer network.

Part 3: Key Factors Influencing BDDMA Polymerization

The outcome of BDDMA polymerization is highly sensitive to the reaction conditions. Understanding these factors is crucial for tailoring material properties.

| Parameter | Effect on Polymerization | Causality |

| Initiator Concentration | Higher concentration increases the polymerization rate but may decrease the final conversion and toughness. | A higher concentration generates more primary radicals, leading to a faster reaction and the formation of shorter polymer chains between crosslinks.[13][15] This can result in a less efficiently formed network. |

| Curing Temperature | Higher temperatures increase the reaction rate and can lead to a higher ultimate degree of conversion. | Increased thermal energy accelerates both initiation and propagation.[13] Crucially, it delays vitrification by keeping the system above its Tg for longer, allowing more functional groups to react before mobility ceases.[13] |

| Oxygen Presence | Inhibits polymerization, particularly at the surface, creating an uncured or "tacky" layer. | Molecular oxygen is a diradical that readily reacts with and scavenges the initiating and propagating carbon-centered radicals, forming stable peroxy radicals that are slow to reinitiate polymerization.[17] |

| Monomer Viscosity | Higher initial viscosity can lead to an earlier onset of the gel effect and a lower limiting conversion. | Increased viscosity from the start further restricts chain mobility, accelerating the onset of diffusion-controlled termination and subsequent vitrification.[13] |

Part 4: Experimental Protocols for Characterization

To study the complex mechanism of BDDMA polymerization, several analytical techniques are employed. Real-time monitoring provides the most valuable insights into the reaction kinetics and network evolution.

Protocol: Determination of Monomer Conversion using FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the extent of polymerization in real-time by tracking the disappearance of the methacrylate C=C double bond.

Objective: To quantify the degree of conversion (DC) of BDDMA as a function of time during photopolymerization.

Materials & Equipment:

-

BDDMA monomer

-

Photoinitiator (e.g., 0.5 wt% Camphorquinone/EDMAB system)

-

FTIR spectrometer with a time-resolved acquisition mode (e.g., attenuated total reflectance (ATR) or transmission)

-

Light-curing unit (LCU) with a defined wavelength and intensity

-

Sample molds (e.g., thin silicone rings) on an appropriate IR-transparent substrate (for transmission) or directly on the ATR crystal.

Step-by-Step Methodology:

-

Sample Preparation: In a dark environment or under a safelight, thoroughly mix the photoinitiator with the BDDMA monomer until fully dissolved.

-

Baseline Spectrum: Place a small, unpolymerized droplet of the monomer/initiator mixture onto the FTIR sample stage (e.g., ATR crystal). Record a high-resolution spectrum of the uncured sample. This will serve as the t=0 reference.

-

Identify Analytical Peaks: Identify the absorption peak corresponding to the methacrylate C=C stretch, typically found around 1638 cm⁻¹. Also, identify an internal standard peak that does not change during polymerization, such as the carbonyl C=O stretch at approximately 1720 cm⁻¹.[18]

-

Real-Time Acquisition Setup: Configure the FTIR software for a time-resolved (kinetic) scan. Set the data acquisition interval (e.g., 1 spectrum per second) and the total experiment duration.

-

Initiate Polymerization and Data Collection: Position the LCU at a fixed distance from the sample. Simultaneously start the FTIR data acquisition and the LCU to begin photopolymerization.

-

Data Analysis:

-

For each spectrum collected over time, calculate the peak height or area of both the C=C peak (1638 cm⁻¹) and the C=O peak (1720 cm⁻¹).

-

The Degree of Conversion (DC) at any given time (t) is calculated using the following formula: DC(%) = [1 - ( (Peak Area C=C / Peak Area C=O) at time t / (Peak Area C=C / Peak Area C=O) at time 0 )] * 100

-

Plot DC (%) versus time to obtain the polymerization kinetic curve.

-

Other Key Techniques:

-

Differential Scanning Calorimetry (DSC): Measures the heat flow from the exothermic polymerization reaction, which is directly proportional to the rate of reaction.[15]

-

Photorheometry: Tracks the evolution of viscoelastic properties (storage modulus G' and loss modulus G'') during polymerization. The crossover point of G' and G'' is often used to define the gel point.[13]

Conclusion

The free radical polymerization of this compound is a complex process governed by the interplay of chemical reaction kinetics and evolving physical constraints. While the fundamental mechanism follows the classical steps of initiation, propagation, and termination, its difunctional nature leads to the formation of an intricate, heterogeneous three-dimensional network. Phenomena such as the gel effect and vitrification dominate the reaction profile and are critical determinants of the final network structure and ultimate material properties. A thorough understanding of this mechanism and the influence of process variables allows scientists and engineers to rationally design and fabricate advanced polymer networks with properties tailored for demanding applications in medicine, dentistry, and materials science.

References

-

Stansbury, J. W., & Dickens, S. H. (2011). Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions. NIH Public Access. [Link]

-

Ataman Kimya. BDDMA (this compound). Ataman Kimya. [Link]

-

Plaček, D., et al. (2020). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]

-

Nocca, G., et al. (2009). Effects of this compound and urethane dimethacrylate on HL-60 cell metabolism. ResearchGate. [Link]

-

Gao, H., et al. (2022). Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion. NIH Public Access. [Link]

-

Sokołowska, J., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. MDPI. [Link]

-